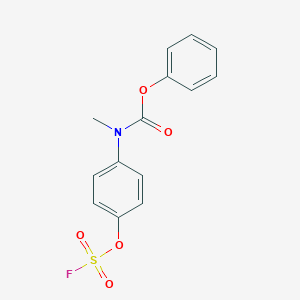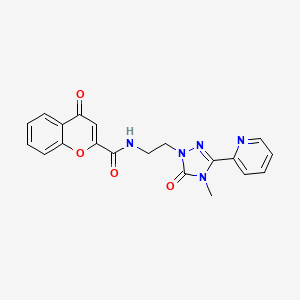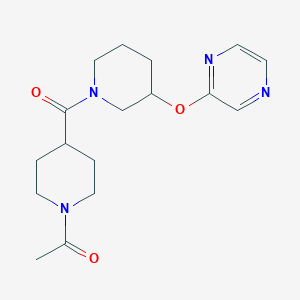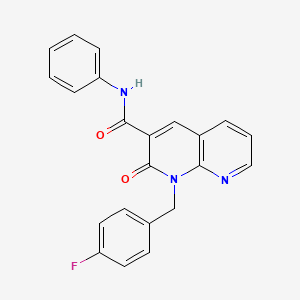![molecular formula C15H14N4OS B3007078 4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide CAS No. 1147750-69-3](/img/structure/B3007078.png)
4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide" is a chemical entity that has been studied in various contexts due to its potential biological activities. The structure of the compound suggests that it contains an imidazole ring, a thiazole moiety, and a benzamide group, which are common in many biologically active molecules.
Synthesis Analysis
The synthesis of related N-substituted imidazolylbenzamides has been described, where the imidazolyl moiety has been identified as a viable replacement for other functional groups to produce class III electrophysiological activity in benzamide derivatives . Another study reports the synthesis of benzamide derivatives with benzo[d]imidazol and quinolinyl groups, which were further used to form nickel complexes . Although these studies do not directly describe the synthesis of the exact compound , they provide insights into the synthetic strategies that could be applied to similar compounds.
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been characterized using various spectroscopic techniques, including single-crystal X-ray diffraction . These studies have revealed the importance of non-covalent interactions, such as π-π interactions and hydrogen bonding, in the molecular assembly of these compounds. The molecular structure is crucial for the biological activity and supramolecular assembly of these compounds.
Chemical Reactions Analysis
The benzamide derivatives have been shown to participate in various chemical reactions. For instance, the synthesis of nickel complexes from benzamide derivatives indicates that these compounds can act as ligands in coordination chemistry . Additionally, the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups suggests that these compounds can undergo condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the presence of a methyl group and the ability to form S=O interactions have been shown to affect the gelation behavior of N-(thiazol-2-yl)benzamide derivatives . The gelation properties are significant for the application of these compounds in materials science. Furthermore, the antioxidant properties of benzamide derivatives have been evaluated, indicating that these compounds can act as radical scavengers and may have potential as therapeutic agents .
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
One notable application of derivatives closely related to "4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide" is in the synthesis of new compounds with potential anticancer properties. For instance, the synthesis of benzimidazole-thiazole derivatives has been explored for their anticancer activities. These compounds have been tested against different cancer cell lines, such as HepG2 and PC12, demonstrating promising anticancer activity (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides, which share structural similarities with the compound of interest, has shown that these compounds can exhibit potent cardiac electrophysiological activity. These findings indicate the potential of such compounds to act as selective class III agents, offering a basis for further exploration in the development of treatments for cardiac arrhythmias (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Supramolecular Gelators
Derivatives of N-(thiazol-2-yl)benzamide have been investigated for their gelation behavior, highlighting the influence of methyl functionality and S⋯O interactions on gelation. This research provides insights into the development of new supramolecular gelators with potential applications in material science and nanotechnology (Yadav & Ballabh, 2020).
Anti-Fibrosis Drug Potential
Another area of research has focused on the pharmacokinetics, metabolism, and tissue distribution of compounds structurally related to "this compound." These studies have revealed the potential of such compounds to act as effective oral anti-fibrotic drugs, based on their ability to suppress renal and hepatic fibrosis and exert anti-metastatic effects in certain cancer models (Kim, Kim, Lee, Chang, Lee, Kim, & Sheen, 2008).
Mécanisme D'action
Target of Action
It’s worth noting that imidazole-containing compounds have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to show different modes of action based on their biological activities . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation .
Biochemical Pathways
Imidazole derivatives have been known to affect various biochemical pathways depending on their biological activities .
Pharmacokinetics
Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.
Result of Action
Some imidazole derivatives have been reported to induce apoptosis .
Action Environment
The synthesis of imidazole derivatives has been reported to be influenced by various reaction conditions .
Propriétés
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-11-9-21-15(17-11)18-14(20)13-4-2-12(3-5-13)8-19-7-6-16-10-19/h2-7,9-10H,8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOIACVJBSYOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)



![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)



![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)


![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)